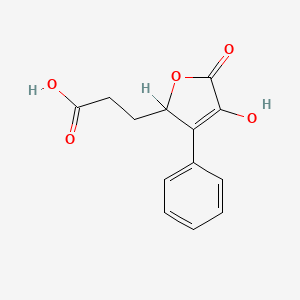

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid

概要

説明

準備方法

合成経路と反応条件

WF-3681は、フェニルピルビン酸とω-ホルミルアルカノエートを含むアルドール縮合反応によって合成することができます . 合成の主なステップには以下が含まれます。

フェニルピルビン酸のメチル化: フェニルピルビン酸は、0°Cのジメチルホルムアミド(DMF)中でヨウ化メチル(MeI)と1,8-ジアザビシクロ[5.4.0]ウンデク-7-エン(DBU)を使用してメチル化され、メチルフェニルピルビン酸が得られます.

エチル3-ホルミルプロピオネートの調製: エチル3-ホルミルプロピオネートは、確立された方法に従って調製されます.

アルドール縮合: メチルフェニルピルビン酸とエチル3-ホルミルプロピオネートを、0°CのDMF中でDBUの存在下で2.5時間撹拌すると、目的のヒドロキシケトエステルが生成されます.

ラクトン化と加水分解: 得られたヒドロキシケトエステルは、ラクトン化後に酸加水分解されてWF-3681が得られます.

工業生産方法

WF-3681の工業生産は、同様の合成経路に従いますが、より大規模に行われ、広範な生物学的試験と潜在的な治療用途のための化合物の入手可能性を確保しています .

化学反応の分析

反応の種類

WF-3681は、その合成中に主にアルドール縮合反応を起こします . この化合物の構造により、次のようなさまざまな化学反応に参加することができます。

酸化: WF-3681は、特にヒドロキシ基とケト基で酸化反応を起こす可能性があります。

還元: この化合物は、潜在的な生物活性を有するさまざまな誘導体に変換することができます。

置換: WF-3681は、特にフェニル環とフラン環で置換反応に参加することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。

置換: 適切な条件下で、さまざまな求電子剤と求核剤を使用して置換反応を行うことができます。

主な生成物

これらの反応から生成される主な生成物には、WF-3681のさまざまな誘導体があり、これらは異なる生物活性和治療の可能性を示す可能性があります .

科学研究への応用

科学的研究の応用

Medicinal Chemistry Applications

Antioxidant Activity

Research indicates that compounds containing furan structures exhibit significant antioxidant properties. Studies have shown that derivatives of 3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid can scavenge free radicals, potentially providing protective effects against oxidative stress-related diseases .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays demonstrated that it possesses inhibitory effects on the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Investigations into the anti-inflammatory properties of this compound have yielded promising results. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory disorders .

Biochemical Research

Enzyme Inhibition Studies

The compound's structural features allow it to interact with various enzymes. Research has focused on its ability to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as diabetes and obesity .

Cell Signaling Pathways

Studies have indicated that this compound can modulate cell signaling pathways related to cell survival and apoptosis. This property makes it a candidate for further research in cancer therapy, where modulation of these pathways is crucial .

Material Science Applications

Polymer Synthesis

The furan moiety in the compound allows for the synthesis of novel polymers through click chemistry reactions. These polymers can exhibit unique properties suitable for applications in coatings, adhesives, and biomedical devices. The incorporation of this compound into polymer matrices has been shown to enhance mechanical strength and thermal stability .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging activity comparable to established antioxidants. |

| Study B | Antimicrobial Properties | Showed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL. |

| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages, indicating strong anti-inflammatory potential. |

| Study D | Enzyme Inhibition | Inhibited lipase activity by 50% at a concentration of 50 µg/mL, suggesting potential for weight management therapies. |

作用機序

WF-3681は、グルコース代謝のポリオール経路に関与する酵素であるアルドース還元酵素を阻害することによって効果を発揮します . この酵素を阻害することにより、WF-3681は組織におけるソルビトールの蓄積を減らし、糖尿病合併症を防ぐか軽減します . 関連する分子標的と経路には、WF-3681のアルドース還元酵素の活性部位への結合が含まれ、その触媒活性を阻害します .

類似の化合物との比較

WF-3681は、その特異的な構造と高い効力でアルドース還元酵素阻害剤の中でユニークです . 類似の化合物には以下が含まれます。

エパルレスタット: 糖尿病性ニューロパチーの臨床治療に使用される別のアルドース還元酵素阻害剤です。

ソルビニル: 糖尿病合併症への影響が研究されている強力なアルドース還元酵素阻害剤です。

トルレスタット: 同様の治療用途を持つアルドース還元酵素阻害剤です。

WF-3681は、そのキノコ由来およびユニークな化学構造のために際立っており、特異性と効力に関して利点をもたらす可能性があります .

類似化合物との比較

WF-3681 is unique among aldose reductase inhibitors due to its specific structure and high potency . Similar compounds include:

Epalrestat: Another aldose reductase inhibitor used clinically for diabetic neuropathy.

Sorbinil: A potent aldose reductase inhibitor studied for its effects on diabetic complications.

Tolrestat: An aldose reductase inhibitor with similar therapeutic applications.

WF-3681 stands out due to its fungal origin and unique chemical structure, which may offer advantages in terms of specificity and potency .

生物活性

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid, a compound derived from the furan family, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity based on diverse scientific literature.

Chemical Structure and Properties

The compound features a furan ring substituted with a hydroxyl group and a phenyl moiety, contributing to its unique chemical properties. The structural formula can be represented as follows:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 62.5 μM | |

| Escherichia coli | 125 μM | |

| Pseudomonas aeruginosa | 250 μM |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to bactericidal effects.

2. Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several strains of fungi.

Table 2: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 31.2 μM | |

| Aspergillus niger | 62.5 μM |

The antifungal effects are attributed to the compound's ability to interfere with fungal cell membrane integrity.

3. Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines, although further investigation is needed to elucidate the underlying mechanisms.

Case Study: Apoptosis Induction

A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls, suggesting potential for therapeutic applications in oncology .

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Protein Synthesis: Disruption of ribosomal function leading to reduced protein production.

- Cell Membrane Disruption: Alteration in membrane permeability affecting cell viability.

特性

IUPAC Name |

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c14-10(15)7-6-9-11(12(16)13(17)18-9)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZVSYXNLXFYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC2CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909465 | |

| Record name | 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105364-56-5 | |

| Record name | WF 3681 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105364565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is WF-3681 and what is its mechanism of action?

A1: WF-3681 is a naturally occurring compound isolated from the fungus Chaetomella raphigera. [] It acts as an aldose reductase inhibitor, specifically targeting the enzyme responsible for converting glucose into sorbitol. [, , ] By inhibiting this pathway, WF-3681 may help prevent the accumulation of sorbitol in tissues, which is believed to contribute to diabetic complications like neuropathy. [, ]

Q2: What is the structure of WF-3681 and how was it determined?

A2: WF-3681's structure was elucidated through a combination of spectroscopic and chemical analyses, including elemental analysis, high-resolution electron impact mass spectrometry, and various spectroscopic techniques. [, ] This led to the determination of its molecular formula as C13H12O5. [] The complete three-dimensional structure was confirmed through X-ray crystallography. [] The molecule was found to possess a planar phenyl ring and a furan ring system with a propionic acid side chain. []

Q3: How potent is WF-3681 as an aldose reductase inhibitor?

A3: WF-3681 exhibits potent inhibitory activity against aldose reductase with an IC50 value of 2.5 x 10-7 M against the partially purified enzyme from rabbit lens. [] This highlights its strong affinity for and ability to inhibit this enzyme.

Q4: Have any structure-activity relationship (SAR) studies been conducted with WF-3681?

A4: Yes, several studies have investigated the impact of structural modifications on the activity of WF-3681. These studies revealed that the carboxylic acid functionality is crucial for activity, and the length of the side chain significantly influences potency. [] Additionally, the lipophilicity of both the benzene ring and the enol ether group were found to be important for enhancing inhibitory activity. []

Q5: Has WF-3681 demonstrated efficacy in in vivo models of diabetic complications?

A5: While WF-3681 itself has shown promising in vitro activity, a derivative, FR-62765, has been more extensively studied in vivo. [] In a rat model of diabetic neuropathy, FR-62765 effectively prevented sorbitol accumulation in the sciatic nerve and improved motor nerve conduction velocity. [] This suggests that aldose reductase inhibitors based on the structure of WF-3681 hold therapeutic potential for treating diabetic complications.

Q6: Are there any synthetic routes available for WF-3681?

A6: Yes, WF-3681 has been successfully synthesized through a total synthesis approach starting from (E)-5-phenyl-4-pentenol. [] An alternative and efficient synthetic route involving the aldol condensation of phenylpyruvates and ω-formylalkanoates has also been reported. [] These synthetic strategies provide access to WF-3681 and its analogs for further research and development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。